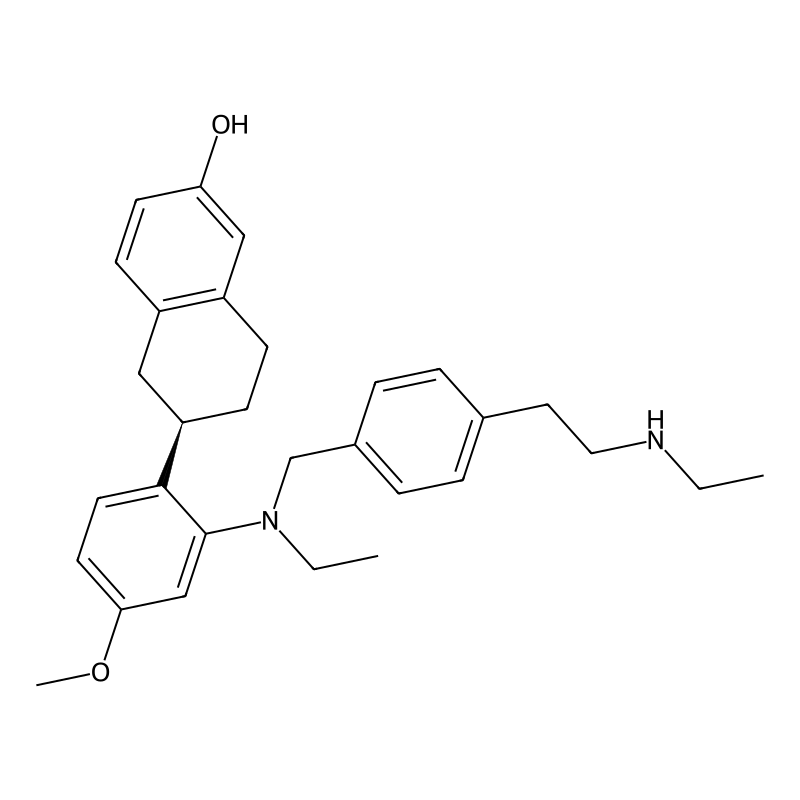Methylcyclohexane-d14

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methylcyclohexane-d14 is primarily used as a solvent in NMR spectroscopy []. Its key advantage lies in the deuterium (d) atoms replacing all the hydrogen (H) atoms in its structure. This significantly reduces the background signal arising from hydrogen in the solvent, allowing for improved signal-to-noise ratio and increased sensitivity in the resulting NMR spectra [, ]. This is particularly beneficial for studying complex molecules or those with low concentrations of the target analyte.
Furthermore, the presence of multiple deuterium atoms in Methylcyclohexane-d14 allows for deuterium lock during NMR experiments. This technique helps maintain a stable magnetic field, leading to improved spectral resolution and reproducibility [].
Reference Standard
Due to its high purity and well-defined chemical structure, Methylcyclohexane-d14 can serve as a reference standard in various analytical techniques. In NMR spectroscopy, it can be used to calibrate chemical shifts of other compounds, ensuring accuracy and consistency in data analysis []. Additionally, it can be employed as an internal standard in other analytical methods like mass spectrometry and gas chromatography to quantify target analytes [].
Methylcyclohexane-d14 is a deuterated isotopologue of methylcyclohexane, where hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. Its molecular formula is C₇D₁₄, and it has a molecular weight of approximately 112.3 g/mol. Methylcyclohexane-d14 is primarily used in scientific research and analytical chemistry, particularly in studies involving nuclear magnetic resonance spectroscopy due to its unique isotopic labeling properties .
- Hydrogenation: Methylcyclohexane-d14 can react with hydrogen under catalytic conditions, although the presence of deuterium may affect reaction kinetics and mechanisms.
- Substitution Reactions: It can participate in electrophilic substitution reactions, where deuterium may influence the rate and outcome of the reaction.
- Oxidation: Like other alkanes, methylcyclohexane-d14 can be oxidized to form alcohols or ketones, with the reaction pathways potentially altered due to deuteration .
Methylcyclohexane-d14 can be synthesized through various methods:
- Deuteration of Methylcyclohexane: This involves the substitution of hydrogen atoms with deuterium using deuterated reagents or solvents.
- Reduction of Aromatic Compounds: Starting from aromatic compounds such as toluene, reduction processes can yield methylcyclohexane-d14.
- Chemical Exchange Reactions: Utilizing deuterated solvents or reagents in reactions involving methylcyclohexane can facilitate the exchange of hydrogen for deuterium .
Methylcyclohexane-d14 is widely used in:
- Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic label allows for enhanced resolution and clarity in NMR studies.
- Environmental Chemistry: It serves as a tracer in studies involving pollution and environmental monitoring.
- Chemical Research: Used in various synthetic pathways and mechanistic studies due to its stable isotopic nature .
Research on interaction studies involving methylcyclohexane-d14 is limited but includes investigations into its behavior in mixtures with other solvents and compounds. The presence of deuterium can influence solubility, reactivity, and interaction dynamics in chemical systems. Studies often focus on how these interactions differ from those involving non-deuterated compounds, particularly in spectroscopic analyses .
Methylcyclohexane-d14 shares similarities with several related compounds. Here are some notable comparisons:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Methylcyclohexane | C₇H₁₄ | Non-deuterated form; common solvent |
| Cyclohexane | C₆H₁₂ | Saturated hydrocarbon; no methyl group |
| Toluene | C₇H₈ | Aromatic compound; more reactive than alkanes |
| Hexahydrotoluene | C₉H₁₂ | Fully saturated derivative of toluene |
Uniqueness: Methylcyclohexane-d14's uniqueness lies in its isotopic labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. The presence of deuterium alters physical properties such as boiling point and density compared to its non-deuterated analogs, making it valuable for specific research applications .
XLogP3
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Flammable;Irritant;Health Hazard;Environmental Hazard








